molecular formula C30H48N2O6 B13017625 dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate CAS No. 110544-98-4

dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate

Cat. No.: B13017625
CAS No.: 110544-98-4
M. Wt: 532.7 g/mol
InChI Key: VREAZPVCHKQJLB-UQKRIMTDSA-N
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Description

Dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate typically involves multiple steps, including the protection of amino groups and the formation of ester bonds. One common method involves the use of di-tert-butyl pyrocarbonate for the Boc protection of amino acids . The reaction conditions often include the use of organic solvents and catalysts to optimize the yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzyloxy group, potentially forming benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other protective groups or functional moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection , and various oxidizing and reducing agents such as sodium borohydride and hydrogen peroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection with oxalyl chloride yields the free amine, while oxidation can produce benzoic acid derivatives.

Scientific Research Applications

Dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability and protection during chemical reactions, while the benzyloxy and carbonyl groups facilitate binding and reactivity with biological molecules. The pathways involved may include enzyme inhibition and modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate is unique due to its specific combination of protective groups and functional moieties, which provide versatility in chemical synthesis and biological applications. Its structure allows for selective reactions and interactions, making it a valuable compound in various research and industrial contexts.

Biological Activity

Dicyclohexylamine (S)-6-(benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoate, with the CAS number 16948-04-2, is a compound of interest in medicinal chemistry and biochemistry. Its structure includes a dicyclohexylamine moiety, a benzyloxy group, and a tert-butoxycarbonyl (Boc) amino acid derivative, which suggests potential biological activity related to enzyme inhibition and therapeutic applications.

  • Molecular Formula : C₃₁H₅₁N₃O₆
  • Molecular Weight : 532.71 g/mol
  • CAS Number : 16948-04-2
  • Structural Features : The compound features a hexanoate backbone with functional groups that may influence its solubility and interaction with biological targets.

Dicyclohexylamine derivatives are known to exhibit various biological activities, primarily through their interactions with enzymes and receptors. The presence of the benzyloxy group and Boc-amino acid suggests that this compound may act as an enzyme inhibitor or modulator, particularly in pathways involving amino acid metabolism or neurotransmitter regulation.

Inhibition Studies

Recent studies have indicated that compounds similar to dicyclohexylamine derivatives can inhibit key enzymes involved in metabolic pathways. For instance, the inhibition of tyrosinase has been reported in related compounds, which could suggest potential applications in dermatological treatments or cosmetic formulations aimed at skin lightening.

Table: Comparative Inhibition Potencies of Related Compounds

Compound NameIC50 (µM)Target Enzyme
This compoundTBDTBD
Kojic Acid40.42Tyrosinase
Compound A3.50Tyrosinase
Compound B2.22Tyrosinase

Case Studies

  • Tyrosinase Inhibition : A study evaluated the inhibitory effects of various benzyloxy-substituted compounds on tyrosinase activity. The results indicated that modifications to the amino acid side chains significantly enhanced inhibitory potency, suggesting that dicyclohexylamine derivatives could be optimized for better efficacy against tyrosinase.
  • Neuroprotective Effects : Another investigation into related compounds highlighted neuroprotective properties attributed to the modulation of neurotransmitter systems. The dicyclohexylamine scaffold may interact with receptors involved in neuroprotection, indicating potential therapeutic uses in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of dicyclohexylamine derivatives remains largely unexplored; however, their structural characteristics suggest moderate lipophilicity, which could facilitate absorption and distribution in biological systems. Further studies are needed to elucidate their metabolic pathways and elimination routes.

Properties

CAS No.

110544-98-4

Molecular Formula

C30H48N2O6

Molecular Weight

532.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid

InChI

InChI=1S/C18H25NO6.C12H23N/c1-18(2,3)25-17(23)19-14(16(21)22)10-7-11-15(20)24-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22);11-13H,1-10H2/t14-;/m0./s1

InChI Key

VREAZPVCHKQJLB-UQKRIMTDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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